1-(2-azidoethyl)-3-cyclopropyl-1H-pyrazol-5-ol
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-ol” have been synthesized and used as a building block for a variety of organic compounds. The synthesis of similar compounds often involves reactions with azides .Chemical Reactions Analysis
Azides are known to be involved in a variety of chemical reactions, including click reactions, Staudinger reactions, and Curtius rearrangements . The specific reactions that “1-(2-azidoethyl)-3-cyclopropyl-1H-pyrazol-5-ol” can undergo would depend on the specific conditions and reagents used.Scientific Research Applications
Synthesis and Chemical Properties
Divergent Synthesis of Substituted Pyrazoles and Isoxazoles : A study by Wang et al. (2008) demonstrated an efficient one-pot synthesis method for creating fully substituted 1H-pyrazoles from cyclopropyl oximes. This method allows for diverse chemical structures to be formed under different conditions (Wang et al., 2008).
Synthesis of Pyrazole Derivatives as Potential COX-2 Inhibitors : Patel et al. (2004) utilized a pyrazole template to synthesize compounds potentially inhibiting COX-2, an enzyme linked to inflammation and pain. This highlights the compound's role in medicinal chemistry (Patel et al., 2004).
Efficient Synthesis of Heterocyclic Analogues of Xanthone : Eller et al. (2006) described a method for creating various pyrazol-4(1H)-ones, showcasing the adaptability of pyrazole compounds in synthesizing heterocyclic analogues (Eller et al., 2006).
Biological and Medicinal Applications
Potential Anticancer Activities : The study by Cadena-Cruz et al. (2021) focused on synthesizing pyrazole derivatives and evaluating their antioxidant and anticancer activities, indicating potential therapeutic uses in oncology (Cadena-Cruz et al., 2021).
Anti-inflammatory and Antimicrobial Properties : Bekhit et al. (2005) synthesized pyrazole derivatives and found them to have significant anti-inflammatory and antimicrobial effects, suggesting potential in treating infections and inflammation (Bekhit et al., 2005).
Potential in Treating Leukemia and Breast Cancer : Ananda et al. (2017) discovered that certain pyrazole derivatives showed cytotoxic effects against breast cancer and leukemic cells, highlighting their potential in cancer treatment (Ananda et al., 2017).
properties
IUPAC Name |
2-(2-azidoethyl)-5-cyclopropyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-12-10-3-4-13-8(14)5-7(11-13)6-1-2-6/h5-6,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXNUHGTVSZLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(N2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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